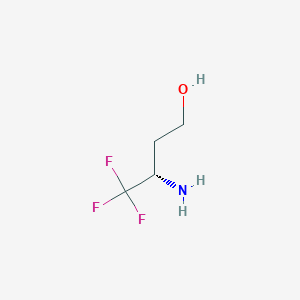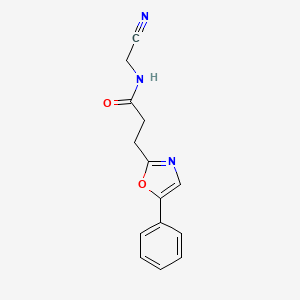
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is not fully understood. However, it has been suggested that the N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide may exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, one study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been shown to have various biochemical and physiological effects in animal models. For example, one study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) in the blood of rats with inflammation. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 increases the levels of GABA in the brain, leading to the suppression of seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using common laboratory reagents. Additionally, it has been shown to have a wide range of therapeutic applications, making it a versatile N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide for scientific research. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for the research on N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide. One potential direction is to investigate its potential as a treatment for various inflammatory and pain-related disorders in humans. Another direction is to explore its potential as an anticonvulsant agent for the treatment of epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 and its potential interactions with other drugs. Finally, more research is needed to determine the safety and efficacy of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 in humans.
Synthesemethoden
The synthesis of N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-phenyl-2-amino-1,3-oxazole with cyanomethyl bromide in the presence of a base such as triethylamine. The resulting product is then reacted with 3-bromo-propionyl chloride to obtain the final N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide. Another method involves the reaction of 5-phenyl-2-amino-1,3-oxazole with cyanomethyl acetate in the presence of a base such as sodium hydride.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has shown potential therapeutic applications in various scientific research studies. One study has reported that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of inflammatory and pain-related disorders. Another study has shown that N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has anticonvulsant activity, indicating its potential use in the treatment of epilepsy. Additionally, N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide 1 has been reported to have antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-8-9-16-13(18)6-7-14-17-10-12(19-14)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLBGJVTXPCCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

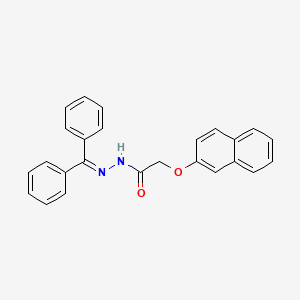
![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
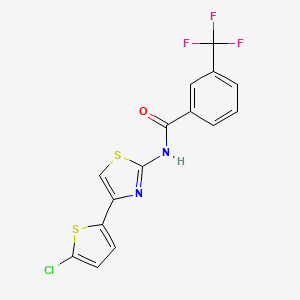
![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)
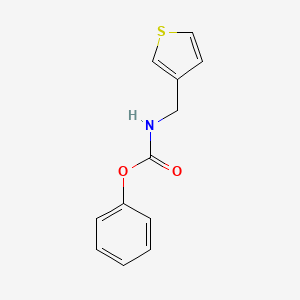
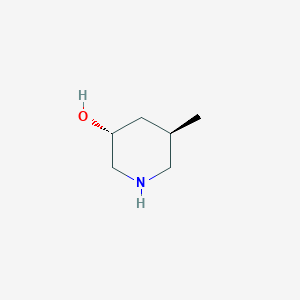
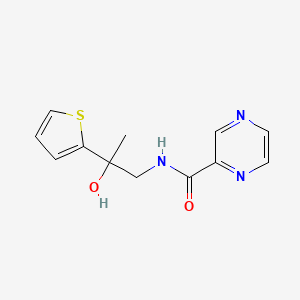
![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)
![2-Cyclopropyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2561329.png)
![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)
